molecular formula C13H16N4O B12230235 N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylacetamide

N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylacetamide

Cat. No.: B12230235
M. Wt: 244.29 g/mol
InChI Key: FSQASFMCGLXXEV-UHFFFAOYSA-N
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Description

N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylacetamide is a complex organic compound featuring a pyrrolidine ring and a cyanopyridine moiety

Preparation Methods

The synthesis of N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylacetamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the cyanopyridine group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylacetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets. The pyrrolidine ring and cyanopyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylacetamide can be compared with other pyrrolidine and cyanopyridine derivatives:

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylacetamide

InChI

InChI=1S/C13H16N4O/c1-10(18)16(2)13-5-6-17(9-13)12-4-3-11(7-14)15-8-12/h3-4,8,13H,5-6,9H2,1-2H3

InChI Key

FSQASFMCGLXXEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1CCN(C1)C2=CN=C(C=C2)C#N

Origin of Product

United States

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